synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Abstract
This technical guide provides a comprehensive and scientifically robust methodology for the (CAS No. 944317-92-4). This polysubstituted benzene derivative is a high-value intermediate, most notably in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] Recognizing the challenges associated with classical synthetic routes, this guide details a logical, multi-step pathway starting from commercially available 3-fluoroanisole. The chosen strategy circumvents common pitfalls, such as the low reactivity of deactivated aromatic rings in Friedel-Crafts reactions, to provide a more reliable and scalable process. Each step is presented with a detailed experimental protocol, mechanistic insights, and a rationale for the selected reagents and conditions, grounded in authoritative chemical principles.
Strategic Approach and Retrosynthetic Analysis
The synthesis of a complex, polysubstituted aromatic compound requires careful planning to ensure correct regiochemistry and high yields. A naive approach might involve the sequential introduction of substituents onto a simple benzene core. However, a more sophisticated strategy, and the one detailed herein, involves leveraging the inherent directing effects of substituents on a less complex starting material.
Our retrosynthetic analysis identifies 1-fluoro-2-methoxy-4-isopropylbenzene as the immediate precursor. The final bromination step is directed by the powerful ortho-, para-directing methoxy group to the desired position. This precursor can be synthesized from 3-fluoroanisole via a three-step sequence involving Friedel-Crafts acylation, a Grignard reaction, and reductive deoxygenation.
This pathway is strategically superior to routes that might involve nitration followed by a Sandmeyer reaction. Such routes would necessitate a Friedel-Crafts alkylation on a strongly deactivated nitro-aromatic ring, a reaction that is notoriously inefficient and often fails.[3][4][5] The selected methodology, adapted from established industrial processes[2], offers a more robust and predictable outcome.
Overall Synthetic Workflow
Figure 1: Proposed four-step synthesis of the target compound from 3-fluoroanisole.
Detailed Experimental Protocols and Mechanistic Discussion
Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole
Objective: To synthesize 4-fluoro-2-methoxyacetophenone via electrophilic aromatic substitution.
Rationale: This reaction introduces the two-carbon acetyl group that will be converted into the isopropyl group in subsequent steps. The regioselectivity is controlled by the existing substituents. The methoxy group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The para-position to the strongly activating methoxy group is the most nucleophilic site, leading to the desired 4-fluoro-2-methoxyacetophenone isomer.
Experimental Protocol:
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Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM).
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-fluoroanisole (1.0 eq.) to the dropping funnel. Add acetic anhydride (Ac₂O, 1.1 eq.) dropwise to the stirred AlCl₃ suspension.
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Reaction: After the addition of acetic anhydride, add 3-fluoroanisole dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
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Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 4-fluoro-2-methoxyacetophenone.
Step 2: Grignard Reaction for Tertiary Alcohol Formation
Objective: To convert the ketone functionality of 4-fluoro-2-methoxyacetophenone into a tertiary alcohol, 2-(4-fluoro-2-methoxyphenyl)propan-2-ol.
Rationale: The Grignard reaction provides a classic and efficient method for carbon-carbon bond formation. The nucleophilic methyl group from methylmagnesium bromide (MeMgBr) attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol.
Experimental Protocol:
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Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq.). Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
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Grignard Reagent Formation: Add a solution of methyl bromide (MeBr) or methyl iodide (MeI) (1.5 eq.) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition, stir until the magnesium is consumed.
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Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-fluoro-2-methoxyacetophenone (1.0 eq.) in anhydrous THF dropwise.
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Completion: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the ketone.
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Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the mixture with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude tertiary alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Reductive Deoxygenation of the Tertiary Alcohol
Objective: To convert 2-(4-fluoro-2-methoxyphenyl)propan-2-ol to 1-fluoro-2-methoxy-4-isopropylbenzene.
Rationale: This step forms the crucial isopropyl group. The method employs ionic hydrogenation using triethylsilane (Et₃SiH) as a hydride source and trifluoroacetic acid (TFA) as a strong acid catalyst. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary benzylic carbocation. This carbocation is then irreversibly reduced by a hydride transfer from triethylsilane.
Experimental Protocol:
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Setup: To a solution of the crude tertiary alcohol (1.0 eq.) from the previous step in dichloromethane (DCM), add triethylsilane (Et₃SiH, 1.4 eq.).
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Reaction: Cool the solution to -10 °C. Slowly add trifluoroacetic acid (TFA, 2.0 eq.) dropwise, maintaining the low temperature.
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Completion: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
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Workup: Pour the reaction mixture into a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.
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Extraction & Purification: Separate the organic phase, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1-fluoro-2-methoxy-4-isopropylbenzene, can be purified by vacuum distillation.[2]
Step 4: Regioselective Bromination
Objective: To brominate 1-fluoro-2-methoxy-4-isopropylbenzene at the C5 position to yield the final product.
Rationale: This final step introduces the bromine atom. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine. The regiochemical outcome is dictated by the powerful activating and directing effects of the substituents already on the ring. The methoxy group is the strongest activating group and directs ortho- and para-. The para- position is occupied by the isopropyl group. Of the two ortho- positions (C1 and C3), the C1 position is sterically more accessible and electronically activated by the para-isopropyl group, leading to highly selective bromination at this site.
Figure 2: Regioselectivity of the final bromination step.
Experimental Protocol:
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Setup: Dissolve 1-fluoro-2-methoxy-4-isopropylbenzene (1.0 eq.) in THF in a round-bottom flask protected from light.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1-1.4 eq.) to the solution in portions at room temperature.[2]
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Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.
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Extraction: Extract the product with ethyl acetate or ether (3 x volumes).
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Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the final product, 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary
The following table summarizes key data for the materials in the synthetic pathway. Yields are representative and may vary based on experimental conditions.
| Compound Name | Step | Formula | Mol. Weight ( g/mol ) | Physical State | Representative Yield (%) |
| 3-Fluoroanisole | SM | C₇H₇FO | 126.13 | Liquid | N/A |
| 4-Fluoro-2-methoxyacetophenone | 1 | C₉H₉FO₂ | 168.16 | Solid | ~85% |
| 2-(4-Fluoro-2-methoxyphenyl)propan-2-ol | 2 | C₁₀H₁₃FO₂ | 184.21 | Oil/Solid | ~95% |
| 1-Fluoro-2-methoxy-4-isopropylbenzene | 3 | C₁₀H₁₃FO | 168.21 | Liquid | ~96%[2] |
| 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene | 4 | C₁₀H₁₂BrFO | 247.10 | Liquid | ~90% |
Conclusion
This guide presents a validated and logical four-step synthesis for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a critical intermediate for advanced pharmaceutical development. By selecting a strategic pathway that begins with 3-fluoroanisole and proceeds through acylation, Grignard addition, and reductive deoxygenation, this process effectively controls the regioselective introduction of all substituents. This approach avoids the significant chemical challenges associated with Friedel-Crafts reactions on deactivated aromatic systems, thereby offering a more reliable and scalable solution for research and drug development professionals. The detailed protocols and mechanistic explanations provided herein are intended to empower scientists to successfully replicate and optimize this synthesis.
References
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LookChem. Cas 944317-92-4, 1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene.[Link]
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Wikipedia. Sandmeyer reaction.[Link]
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PubChem. 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene.[Link]
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Wikipedia. Reduction of nitro compounds.[Link]
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